![molecular formula C12H13BrClN3O B1381123 trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol CAS No. 1630906-40-9](/img/structure/B1381123.png)
trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol: is a chemical compound with the molecular formula C₁₂H₁₃BrClN₃O It is a brominated and chlorinated derivative of pyrrolo[2,3-d]pyrimidine, which is a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of a suitable pyrrole derivative with a halogenated compound under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote the formation of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial to maintain product quality. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the cyclohexanol group to a ketone or carboxylic acid.
Reduction: : Reducing the halogenated pyrimidine ring to remove halogen atoms.
Substitution: : Replacing one of the halogen atoms with another functional group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.
Major Products Formed
Oxidation: : Cyclohexanone or cyclohexanoic acid.
Reduction: : Dibromocyclohexanol or dichlorocyclohexanol.
Substitution: : Substituted pyrimidines with different functional groups.
科学的研究の応用
This compound has several applications in scientific research, including:
Medicinal Chemistry: : It can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting cancer or viral infections.
Biology: : It can be used as a probe in biological studies to understand cellular processes or as a tool in molecular biology research.
Chemistry: : It can be utilized in the development of new synthetic methodologies or as a reagent in organic synthesis.
Industry: : It may find use in the production of advanced materials or as an intermediate in the manufacture of other chemical products.
作用機序
The mechanism by which trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
類似化合物との比較
This compound is unique due to its specific halogenation pattern and the presence of the cyclohexanol group. Similar compounds include:
5-Bromo-2-chloropyrimidine: : Lacks the cyclohexanol group.
trans-4-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol: : Lacks the chlorine atom.
2-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol: : Lacks the bromine atom.
These differences can significantly affect the chemical reactivity and biological activity of the compounds, making trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol distinct in its applications.
特性
IUPAC Name |
4-(5-bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClN3O/c13-10-6-17(7-1-3-8(18)4-2-7)11-9(10)5-15-12(14)16-11/h5-8,18H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPKMHQJURMLAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C=C(C3=CN=C(N=C32)Cl)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146610 |
Source


|
| Record name | Cyclohexanol, 4-(5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227199-18-8, 1630906-40-9 |
Source


|
| Record name | Cyclohexanol, 4-(5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-Bromo-2-chloro-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)
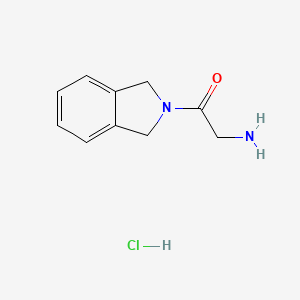
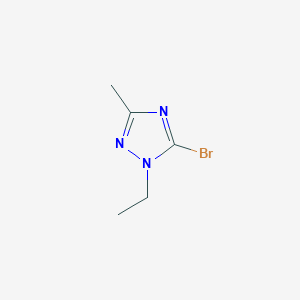
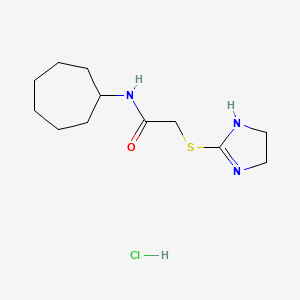
![3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole](/img/structure/B1381052.png)
![tert-butyl 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazine-6-carboxylate](/img/structure/B1381053.png)
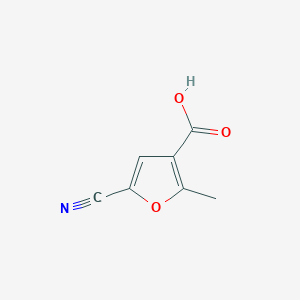
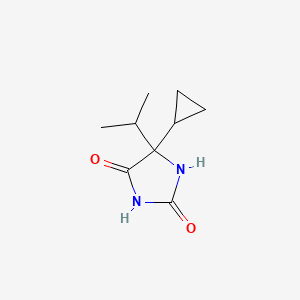

![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)
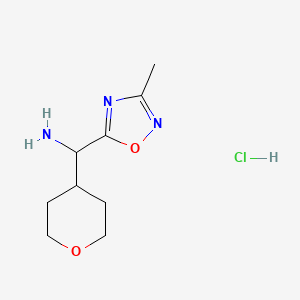

![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride](/img/structure/B1381063.png)
